

Irresistin-16 minimum bactericidal concentration assay

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Compound of Interest

Compound Name: *Irresistin-16*

Cat. No.: *B10820957*

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Application Notes: Irresistin-16

Introduction

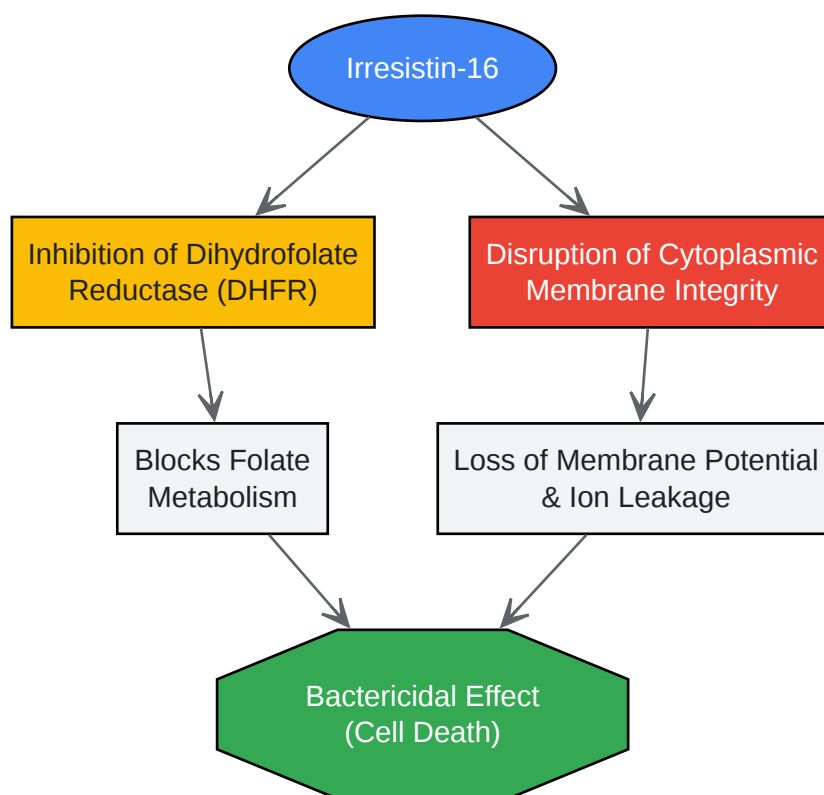
Irresistin-16 (IRS-16) is a potent, broad-spectrum bactericidal agent derived from the compound SCH-79797.[1][2] It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, including notoriously resistant pathogens like *Neisseria gonorrhoeae*. [3][4][5] A key feature of **Irresistin-16** is its dual mechanism of action, which contributes to its low frequency of inducing bacterial resistance.[1][6] This makes it a promising candidate in the ongoing fight against antimicrobial resistance.

Mechanism of Action

Irresistin-16 employs a two-pronged attack on bacterial cells:

- **Inhibition of Folate Metabolism:** It targets and inhibits dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][7] This pathway is essential for the production of nucleotides and certain amino acids, and its disruption halts bacterial growth and replication.
- **Disruption of Membrane Integrity:** Simultaneously, **Irresistin-16** compromises the integrity of the bacterial cytoplasmic membrane.[1][7][8] This leads to leakage of essential cellular components and ultimately, cell death.

This dual-targeting approach is believed to be the reason for the undetectably low rates of resistance development observed with this compound.[5][6]



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Caption: Dual mechanism of action of **Irresistin-16**.

Significance of the Minimum Bactericidal Concentration (MBC) Assay

While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[9][10] This distinction is crucial for developing bactericidal drugs like **Irresistin-16**. The MBC provides essential data for:

- **Confirming Bactericidal Activity:** It differentiates between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).[9]
- **Guiding Preclinical Development:** MBC values are critical for dose-response studies and for predicting in vivo efficacy.

- Understanding Potency: It allows for the quantitative comparison of the killing activity of different antimicrobial compounds.[\[10\]](#)

Quantitative Data Summary

The following table summarizes the concentrations of **Irresistin-16** used in a study investigating its effect on single-species biofilms of *Streptococcus mutans* and *Streptococcus sanguinis*. Note that these are not MBC values but represent effective concentrations for biofilm inhibition and growth reduction.[\[4\]](#)[\[11\]](#)

Bacterial Species	Irresistin-16 Concentration (μM)	Observed Effect	Reference
<i>Streptococcus mutans</i>	0.061	Marked anti-biofilm formation activity	[4] [11]
<i>Streptococcus mutans</i>	0.122	Marked anti-biofilm formation activity	[4] [11]
<i>Streptococcus mutans</i>	0.030, 0.061, 0.122	Significant inhibition of bacterial growth	[4] [11]
<i>Streptococcus sanguinis</i>	0.030, 0.061	Minimal effect on proliferation	[4] [11]
<i>Streptococcus sanguinis</i>	0.122	Partial inhibitory effect on proliferation	[4] [11]

The table below is a template for researchers to record their own MBC data for **Irresistin-16** against various bacterial strains.

Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	MBC/MIC Ratio	Interpretation
e.g., E. coli ATCC 25922				
e.g., S. aureus ATCC 29213				
e.g., P. aeruginosa ATCC 27853				
e.g., N. gonorrhoeae (Clinical Isolate)				

Protocol: Irresistin-16 Minimum Bactericidal Concentration (MBC) Assay

This protocol details the procedure for determining the MBC of **Irresistin-16** against a target bacterial strain using the broth microdilution method followed by subculturing.[\[9\]](#)[\[10\]](#)[\[12\]](#)

1. Materials and Reagents

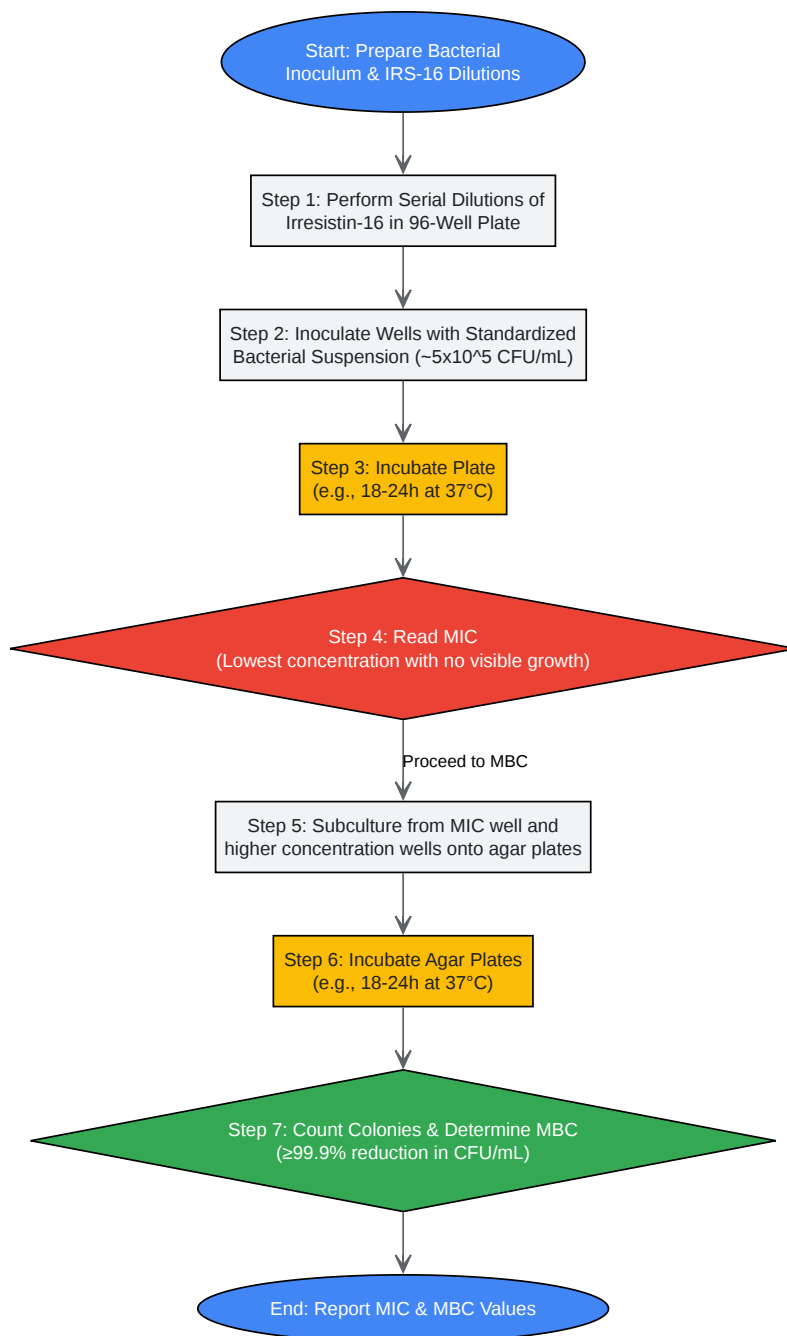
- **Irresistin-16** (powder form)[\[1\]](#)
- Dimethyl sulfoxide (DMSO) for stock solution preparation[\[1\]](#)
- Cation-adjusted Mueller-Hinton Broth (MHB II)[\[9\]](#)
- Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
- Sterile 96-well microtiter plates (flat-bottom)
- Target bacterial strain(s) (e.g., E. coli, S. aureus)
- Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

- Spectrophotometer
- Incubator (35-37°C)
- Micropipettes and sterile tips
- Sterile inoculation loops (1 µL or 10 µL)

2. Preparation of Reagents

- **Irresistin-16** Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of **Irresistin-16** in DMSO. Store at 2-8°C as recommended.[1] Further dilutions should be made in the assay medium (MHB II).
- Bacterial Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium.
 - Inoculate the colonies into a tube containing 5 mL of MHB II.
 - Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in MHB II to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.[9]

3. Experimental Workflow: MIC & MBC Determination



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Caption: Workflow for MIC and MBC determination.

4. Detailed Protocol

Part A: Minimum Inhibitory Concentration (MIC) Assay

- Label a 96-well microtiter plate. Use columns 1-10 for **Irresistin-16** dilutions, column 11 for a growth control (no drug), and column 12 for a sterility control (no bacteria).
- Add 100 μL of sterile MHB II to wells in columns 2 through 12.
- Prepare the highest concentration of **Irresistin-16** in column 1 by adding, for example, 200 μL of a specific working solution.
- Perform 2-fold serial dilutions by transferring 100 μL from column 1 to column 2, mixing well, then transferring 100 μL from column 2 to 3, and so on, up to column 10. Discard 100 μL from column 10. This creates a range of concentrations.
- Add 100 μL of the prepared bacterial inoculum ($\sim 5 \times 10^5$ CFU/mL) to each well in columns 1 through 11. The final volume in these wells will be 200 μL .
- The well in column 12 should only contain 100 μL of MHB II and receive no inoculum, serving as a negative control for media sterility.
- Cover the plate and incubate at 37°C for 18-24 hours.
- After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of **Irresistin-16** that completely inhibits visible growth.[\[9\]](#)

Part B: Minimum Bactericidal Concentration (MBC) Determination

- Select the wells corresponding to the MIC and at least two more concentrated dilutions (e.g., MIC, 2x MIC, 4x MIC).[\[10\]](#)
- Mix the contents of each selected well thoroughly.
- Using a calibrated loop or micropipette, plate a 10-100 μL aliquot from each selected well onto a separate, labeled TSA plate.
- Also, plate an aliquot from the growth control well (column 11) to confirm the initial inoculum count after dilution.
- Incubate the agar plates at 37°C for 18-24 hours.

- Following incubation, count the number of colonies (CFU) on each plate.
- The MBC is the lowest concentration of **Irresistin-16** that results in a $\geq 99.9\%$ reduction in CFU/mL compared to the initial inoculum count.[9]

5. Data Interpretation

- Bactericidal: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[10]
- Bacteriostatic: If the MBC is significantly higher ($>4x$) than the MIC, the agent may be considered bacteriostatic at those concentrations.
- Tolerance: The term "tolerant" may be used to describe bacteria when they are inhibited but not killed by an antibiotic (i.e., the MBC/MIC ratio is ≥ 32).[10]

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